MK-7246-d3

Bioanalytical Chemistry LC-MS/MS Quantification Deuterated Internal Standards

MK-7246-d3, chemically defined as (7R)-7-[[(4-fluorophenyl)sulfonyl](methyl-d3)amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-acetic acid, is a stable, isotopically labeled analog of the potent and selective chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2/DP2) antagonist, MK-7246. The parent compound, MK-7246, exhibits high affinity for human CRTH2 with a Ki of 2.5±0.5 nM and demonstrates pronounced selectivity over other prostanoid receptors.

Molecular Formula C₂₁H₁₈D₃FN₂O₄S
Molecular Weight 419.48
Cat. No. B1161462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-7246-d3
Synonyms(7R)-7-[[(4-Fluorophenyl)sulfonyl]methylamino]-6,7,8,9-tetrahydro-pyrido[1,2-a]indole-10-acetic Acid-d3
Molecular FormulaC₂₁H₁₈D₃FN₂O₄S
Molecular Weight419.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-7246-d3: Deuterated CRTH2/DP2 Antagonist Reference Standard for Bioanalytical Quantification


MK-7246-d3, chemically defined as (7R)-7-[[(4-fluorophenyl)sulfonyl](methyl-d3)amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-acetic acid, is a stable, isotopically labeled analog of the potent and selective chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2/DP2) antagonist, MK-7246 [1]. The parent compound, MK-7246, exhibits high affinity for human CRTH2 with a Ki of 2.5±0.5 nM and demonstrates pronounced selectivity over other prostanoid receptors [2]. The -d3 label, achieved through the incorporation of three deuterium atoms on the N-methyl sulfonamide, results in a molecular mass of 419.48 g/mol (C21H18D3FN2O4S), creating a +3 Da mass shift relative to the unlabeled analyte . This physicochemical distinction is the primary basis for its application as a quantitative internal standard in mass spectrometry-based assays, where it corrects for matrix effects and ionization variability without altering biological target interactions.

Why Unlabeled MK-7246 or Alternative CRTH2 Antagonists Are Insufficient for Quantitative Bioanalysis


The critical failure in substituting MK-7246-d3 with its unlabeled parent or a structurally distinct CRTH2 antagonist for bioanalytical method development stems from the inability to correct for ion suppression and extraction variability. Generic substitution with unlabeled MK-7246 creates an indistinguishable signal in the mass spectrometer, precluding its use as an internal standard [1]. Structural analogs, such as other CRTH2/DP2 antagonists, exhibit divergent chromatographic retention times and ionization efficiencies, which compromise their ability to accurately track the target analyte through sample preparation and LC-MS/MS analysis [2]. The deuterium label in MK-7246-d3 ensures co-elution—or a predictable, minimal retention time shift—while providing a distinct mass-to-charge ratio, enabling precise quantification of MK-7246 in complex biological matrices such as plasma or tissue homogenates.

Quantitative Evidence for the Selection of MK-7246-d3 Over Analogs


Mass Spectrometric Discriminability: +3.02 Da Shift vs. Unlabeled MK-7246

MK-7246-d3 provides a definitive +3.02 Da mass shift compared to the monoisotopic mass of unlabeled MK-7246 (416.121 Da vs. 419.142 Da). This mass increment originates from the replacement of three hydrogen atoms with deuterium on the N-methyl group, a substitution that generates an isotopologue pair fully resolvable by standard triple quadrupole mass spectrometers [1]. This spectral separation is the foundational requirement for a valid internal standard in LC-MS/MS bioanalysis, as it eliminates cross-talk between the analyte and standard channels [2].

Bioanalytical Chemistry LC-MS/MS Quantification Deuterated Internal Standards

Chromatographic Co-elution With Unlabeled MK-7246 to Compensate for Ion Suppression

The deuterium labeling strategy for MK-7246-d3 is chemically conservative, replacing only hydrogen atoms. This near-identical physicochemical property profile ensures that the standard closely co-elutes with unlabeled MK-7246 during reversed-phase liquid chromatography, unlike a non-isotopic structural analog such as the CRTH2 antagonist fevipiprant (QAW039) [1]. Co-elution is critical because it places the internal standard and analyte in the same ionization environment at the moment of mass spectrometric detection, thereby providing effective correction for variable matrix-induced ion suppression or enhancement, a major source of quantitative error in electrospray ionization (ESI) [2].

Matrix Effects Ionization Efficiency Method Validation

Biological Target Identity With Unlabeled MK-7246 Guarantees No Pharmacological Interference

A critical differentiator for MK-7246-d3 over a structurally distinct CRTH2/DP2 antagonist is the maintenance of the parent molecule's pharmacological profile. The parent compound, MK-7246, exhibits a Ki of 2.5±0.5 nM for CRTH2 and is highly selective against a panel of 157 receptors and enzymes [1]. The deuterium kinetic isotope effect (KIE) for this non-exchangeable methylation is negligible for biological binding events, ensuring that MK-7246-d3 retains identical target potency [2]. This is a major advantage when used in assays where the internal standard might be present at concentrations high enough to interfere with pharmacological readings, a risk present with a structurally distinct, biologically active analog such as the CRTH2 antagonist timapiprant (OC000459) [3].

Isotope Effect CRTH2/DP2 Antagonist Pharmacological Assay

Specified Chemical Purity and Isotopic Enrichment for Regulatory Compliance

Commercially sourced MK-7246-d3, such as from reputable suppliers of biochemicals, is provided with documented purity (typically ≥95% by HPLC) and defined isotopic enrichment . This specification is crucial for GLP/GMP applications. In contrast, a non-certified, in-house synthesized unlabeled standard or a different CRTH2 antagonist would lack this documented traceability. The Certificate of Analysis (CoA) for MK-7246-d3 defines the exact lot-specific purity and deuteration level, a key differentiator for legal and scientific defensibility in regulated bioanalysis [1]. This level of documentation is not available for a generic, non-certified comparator.

Reference Standard Isotopic Purity GMP/GLP Compliance

Validated Application Scenarios for MK-7246-d3 in Scientific and Industrial Workflows


Clinical Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

In first-in-human and subsequent clinical trials, accurate quantification of MK-7246 in plasma is essential for establishing PK/PD relationships. MK-7246-d3 serves as the mandatory stable isotope-labeled internal standard for LC-MS/MS methods, ensuring accurate correction for inter-patient matrix variability and meeting FDA bioanalytical method validation requirements [1]. This application is supported by the evidence of its mass discriminability and co-elution properties.

Preclinical ADME Profiling in Drug Discovery

During the lead optimization and candidate selection phases, MK-7246-d3 enables robust in vitro metabolic stability and in vivo pharmacokinetic assessments in multiple species. Its identical biological activity to the parent prevents interference in cell-based assays, while its isotopic enrichment allows for precise quantification from microsomal incubations or animal plasma, as demonstrated by the characterization of MK-7246's high selectivity and oral bioavailability [2].

Bioanalytical Method Development and Validation for CRTH2 Antagonists

For CROs and pharmaceutical analytical departments developing quantitative methods for MK-7246 or its metabolites, MK-7246-d3 is the definitive internal standard. Its documented purity and traceable certificate of analysis are essential for method validation according to ICH Q2(R1) guidelines, a level of rigor that an in-house synthesized standard or a non-isotopic analog cannot provide [3].

Metabolite Identification and Quantification

When quantifying MK-7246 alongside its key metabolites (such as the glucuronide M3 described in clinical studies), a deuterated internal standard for the parent is critical. The +3 Da mass shift of MK-7246-d3 allows the mass spectrometer to distinguish the standard from the analyte and its metabolites without spectral overlap, a key advantage over a non-isotopic internal standard [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-7246-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.